molecular formula C3H3BrF2O2 B1283335 3-Bromo-2,2-difluoropropanoic acid CAS No. 133281-20-6

3-Bromo-2,2-difluoropropanoic acid

Cat. No.: B1283335
CAS No.: 133281-20-6
M. Wt: 188.96 g/mol
InChI Key: XBGZXPPIWCQMFL-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoropropanoic acid is an organic compound with the molecular formula C₃H₃BrF₂O₂ and a molecular weight of 188.96 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a propanoic acid backbone, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-difluoropropanoic acid typically involves the bromination and fluorination of propanoic acid derivatives. One common method includes the reaction of 2,2-difluoropropanoic acid with bromine under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

  • 2-Bromo-2,2-difluoropropanoic acid
  • 3-Chloro-2,2-difluoropropanoic acid
  • 3-Bromo-2,2,2-trifluoropropanoic acid

Comparison: 3-Bromo-2,2-difluoropropanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher reactivity in substitution reactions and greater stability under various conditions .

Properties

IUPAC Name

3-bromo-2,2-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF2O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGZXPPIWCQMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563805
Record name 3-Bromo-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133281-20-6
Record name 3-Bromo-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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